N-[(4-iodophenyl)sulfonyl]phenylalanine
Description
Properties
Molecular Formula |
C15H14INO4S |
|---|---|
Molecular Weight |
431.2 g/mol |
IUPAC Name |
2-[(4-iodophenyl)sulfonylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C15H14INO4S/c16-12-6-8-13(9-7-12)22(20,21)17-14(15(18)19)10-11-4-2-1-3-5-11/h1-9,14,17H,10H2,(H,18,19) |
InChI Key |
REHNHKDEJXDABF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)I |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key differences between N-[(4-iodophenyl)sulfonyl]phenylalanine and its analogs:
Key Observations:
- Iodo vs. Methyl (Tosyl): The iodine atom in the Ips group increases molecular weight by ~112 g/mol compared to the methyl-substituted Tosyl variant. The Tosyl group is widely used as a protecting group in peptide synthesis due to its stability and ease of removal .
- Iodo vs. Bromo: Bromine substitution (384.25 g/mol) reduces molecular weight compared to iodine but retains halogen reactivity, enabling participation in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Research Findings and Trends
- Catalytic Applications: Sulfonamide-directed C–H activation, as demonstrated in Pd-catalyzed ortho-alkenylation, highlights the utility of sulfonyl groups in synthetic chemistry .
- Halogenated Analogs: Bromine and iodine derivatives are prioritized in drug discovery for their balance of reactivity and stability, with iodine’s higher atomic weight offering unique advantages in structural studies .
Q & A
Q. What experimental controls are critical when assessing enantiomer-specific biological effects?
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